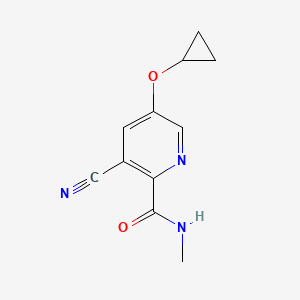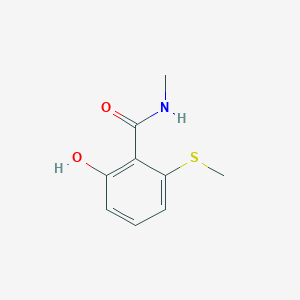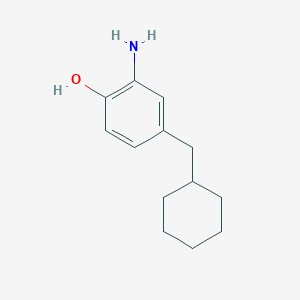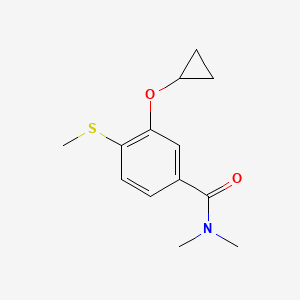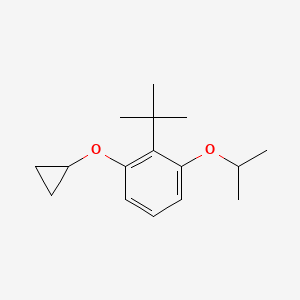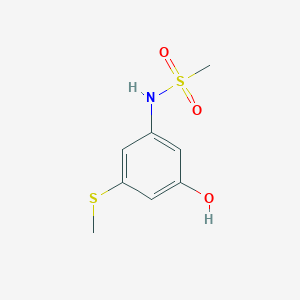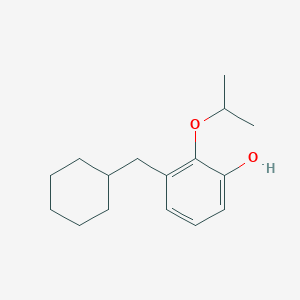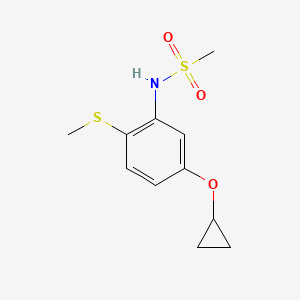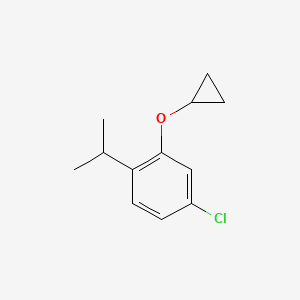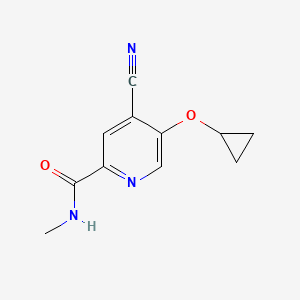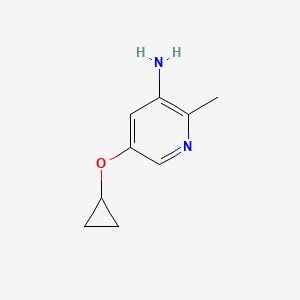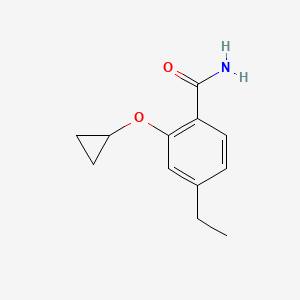
2-Cyclopropoxy-4-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxy-4-ethylbenzamide is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol This compound is characterized by the presence of a cyclopropoxy group and an ethyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-4-ethylbenzamide typically involves the condensation of 2-cyclopropoxy-4-ethylbenzoic acid with an appropriate amine under specific conditions. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its rapid, mild, and efficient pathway, providing high yields and eco-friendly conditions.
Industrial Production Methods: In industrial settings, the synthesis of benzamide derivatives, including this compound, can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. The use of green chemistry principles, such as the employment of reusable catalysts and minimizing waste, is often emphasized .
化学反応の分析
Types of Reactions: 2-Cyclopropoxy-4-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the benzene ring.
科学的研究の応用
2-Cyclopropoxy-4-ethylbenzamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive benzamide derivatives.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用機序
The mechanism of action of 2-Cyclopropoxy-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
- 2-Cyclopropoxybenzamide
- 4-Ethylbenzamide
- 2-Methoxy-4-ethylbenzamide
Comparison: 2-Cyclopropoxy-4-ethylbenzamide is unique due to the presence of both cyclopropoxy and ethyl groups on the benzamide core. This combination of substituents imparts distinct chemical and biological properties compared to similar compounds. For instance, the cyclopropoxy group can enhance the compound’s stability and reactivity, while the ethyl group can influence its lipophilicity and bioavailability .
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
2-cyclopropyloxy-4-ethylbenzamide |
InChI |
InChI=1S/C12H15NO2/c1-2-8-3-6-10(12(13)14)11(7-8)15-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3,(H2,13,14) |
InChIキー |
FTCTWFVQJORPAH-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)C(=O)N)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


